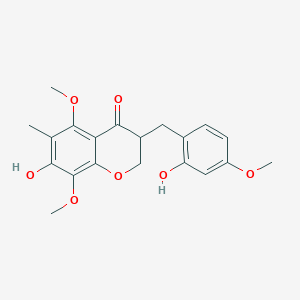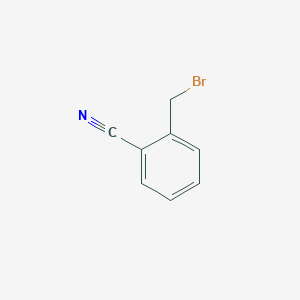
Adamantan-1-carbaldehyd
Übersicht
Beschreibung
Adamantane-1-carbaldehyde is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a formyl group (-CHO) attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.
Wissenschaftliche Forschungsanwendungen
Adamantane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various adamantane derivatives used in materials science and catalysis.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Adamantane-based compounds are explored for their therapeutic potential, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of high-performance polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
Target of Action
Adamantane-1-carbaldehyde, a derivative of adamantane, primarily targets the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Adamantane-1-carbaldehyde undergoes a Wittig reaction to give 1-vinyl adamantane . Alternatively, the adamantyloxirane forms in excellent yield from adamantane-1-carbaldehyde, and its acidic ring opening leads to 1-adamantyl-1,2-dibromoethane, which is debrominated to 1-23 .
Biochemical Pathways
The synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Pharmacokinetics
The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
The result of the action of Adamantane-1-carbaldehyde is the production of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The action of Adamantane-1-carbaldehyde can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
Adamantane-1-carbaldehyde, like other adamantane derivatives, is known for its high reactivity . This makes it a valuable starting material for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been shown to interact with specific cell receptors, illuminating the receptor targeting process in living cells .
Molecular Mechanism
The high reactivity of adamantane derivatives suggests that they may interact with biomolecules in significant ways .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Adamantane-1-carbaldehyde in laboratory settings. Adamantane derivatives are known for their stability .
Transport and Distribution
Adamantane derivatives are known to interact with specific cell receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adamantane-1-carbaldehyde can be synthesized through several methods:
Oxidation of Adamantane: One common method involves the oxidation of adamantane using reagents such as chromium trioxide (CrO₃) in acetic acid, leading to the formation of adamantane-1-carbaldehyde.
Formylation Reactions: Another approach is the formylation of adamantane derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of adamantane-1-carbaldehyde typically involves large-scale oxidation processes, where adamantane is treated with strong oxidizing agents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Adamantane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to adamantane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of adamantane-1-carbaldehyde with reducing agents such as sodium borohydride (NaBH₄) yields adamantane-1-methanol.
Substitution: The formyl group can be substituted with other functional groups through reactions like the Wittig reaction, producing vinyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Wittig reagents, Grignard reagents
Major Products Formed:
Oxidation: Adamantane-1-carboxylic acid
Reduction: Adamantane-1-methanol
Substitution: Vinyl adamantane derivatives
Vergleich Mit ähnlichen Verbindungen
Adamantane-1-carbaldehyde can be compared with other similar compounds such as:
Adamantane-1-carboxylic acid: Both compounds share the adamantane core but differ in their functional groups, leading to distinct chemical reactivity and applications.
Adamantane-1-methanol: This compound is a reduced form of adamantane-1-carbaldehyde and exhibits different chemical properties and uses.
Vinyl adamantane derivatives: These compounds are formed through substitution reactions and have unique applications in materials science and organic synthesis.
Uniqueness: Adamantane-1-carbaldehyde stands out due to its versatile reactivity, making it a valuable intermediate for synthesizing a wide range of functionalized adamantane derivatives with diverse applications in various fields.
Eigenschaften
IUPAC Name |
adamantane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULQZKFBAHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452930 | |
| Record name | 1-adamantanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-74-8 | |
| Record name | 1-adamantanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Adamantane-1-carbaldehyde in the synthesis of potential antibacterial agents?
A1: Adamantane-1-carbaldehyde serves as a crucial starting material in synthesizing novel trimethoprim analogues with potential antibacterial activity []. The aldehyde group in Adamantane-1-carbaldehyde reacts with 3-methoxypropionitrile to yield a mixture of acrylonitrile derivatives. These derivatives are then condensed with various nitrogen-containing compounds like guanidine, acetamidine, and thiourea to create a series of 5-adamantan-1-yl-methyl analogues of trimethoprim [].
Q2: How does the incorporation of the adamantyl group potentially influence the biological activity of the synthesized compounds?
A2: While the provided abstracts don't delve into specific structure-activity relationships, it's known that incorporating bulky, lipophilic groups like adamantane can influence a molecule's pharmacological properties. These modifications may impact the compound's binding affinity to biological targets, its ability to permeate cell membranes, and its overall pharmacokinetic profile. Further research, including detailed SAR studies and in vitro/in vivo evaluations, is needed to elucidate the precise influence of the adamantyl group on the biological activity of these trimethoprim analogues [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)










![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)


